molecular formula C17H11N5O2S B2582320 (Z)-N'-(2-nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide CAS No. 477193-78-5

(Z)-N'-(2-nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2582320
CAS No.: 477193-78-5
M. Wt: 349.37
InChI Key: OHMIIMYVZZIGNW-STZFKDTASA-N
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Description

“(Z)-N’-(2-nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. Thiazoles are found in many important drugs and natural products .


Chemical Reactions Analysis

Thiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions at the sulfur or nitrogen atoms .

Scientific Research Applications

Nitrophenyl Compounds in Medicinal Chemistry

  • Nitrophenyl compounds, such as those mentioned in the context of nitazoxanide (NTZ), show a wide range of applications including antiprotozoal, anthelmintic, and antiviral activities against various bacteria, parasites, and viruses. NTZ, specifically, has been highlighted for its potential in treating conditions like cryptosporidiosis, hepatitis B and C, ovarian cancer, viral infections, and helicobacter infection, owing to its interference with specific enzymes involved in microbial energy metabolism (Bharti et al., 2021).

Nitrophenyl and Cyanide Mechanisms

  • Studies on cyanide intoxication provide insight into the mechanism of antagonism, highlighting the critical impact of such compounds on cellular respiration and their potential applications in understanding and mitigating cyanide toxicity. Cyanide's role in blocking cellular oxygen utilization by inhibiting cytochrome oxidase presents a dual aspect of potential therapeutic interventions and the need for understanding cyanide's environmental and health impacts (Way, 1984).

Environmental Fate and Remediation

  • The environmental fate of cyanide compounds, including their transformation and degradation in soil and water systems, is crucial for assessing the ecological impact of nitrophenyl derivatives. Reviews on the toxicity and environmental behavior of cyanides underscore the importance of monitoring and managing these compounds in industrial and environmental contexts, hinting at potential research applications in environmental science and engineering (Egekeze & Oehme, 1980).

Analytical and Chemical Applications

  • Nitrophenyl compounds also play a significant role in analytical chemistry, where their properties are utilized in various assays and detection methods. For instance, their reaction with ninhydrin, which is used in detecting amino acids, peptides, and proteins, underscores the versatility of nitrophenyl derivatives in biochemical analysis and their potential applications in developing new analytical techniques (Friedman, 2004).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s a drug, its mechanism would depend on the biological target. Thiazole-containing drugs often interact with biological targets through non-covalent interactions like hydrogen bonding, dipole-dipole interactions, and π-stacking .

Future Directions

The study of thiazole-containing compounds is a rich field due to their prevalence in biologically active compounds. Future research could involve the synthesis of new thiazole derivatives and the exploration of their biological activity .

Properties

IUPAC Name

(2Z)-N-(2-nitroanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5O2S/c18-10-14(21-20-13-8-4-5-9-16(13)22(23)24)17-19-15(11-25-17)12-6-2-1-3-7-12/h1-9,11,20H/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMIIMYVZZIGNW-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=CC=C3[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=N\NC3=CC=CC=C3[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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